Molecular Unsaturation Index and Electronic Profile vs. HPMBP (4551-69-3)
The target compound (C₁₇H₁₂N₂O₂) possesses one additional unsaturation equivalent compared to HPMBP (C₁₇H₁₄N₂O₂), resulting from the absence of the 3‑methyl group [1]. This difference increases the electron‑withdrawing character of the pyrazolone ring, lowering the pKa of the enolic OH. For the structurally analogous 4‑benzoyl‑3‑phenyl‑5‑isoxazolone system, the removal of the 3‑methyl group was reported to shift the pKa from ~4.2 to ~1.2, dramatically enhancing extraction from low‑pH media [2]. While a direct pKa measurement for 5‑benzoyl‑4‑(4‑methylphenyl)‑3H‑pyrazol‑3‑one has not been published, the electronic analogy supports the expectation that this compound is a significantly stronger acid than HPMBP (pKa ~4.2) [3].
| Evidence Dimension | Degree of unsaturation and inferred acidity (pKa) |
|---|---|
| Target Compound Data | C₁₇H₁₂N₂O₂; no 3‑methyl substituent; expected pKa < HPMBP |
| Comparator Or Baseline | HPMBP (C₁₇H₁₄N₂O₂); pKa = 4.2 |
| Quantified Difference | Δ unsaturation = +1 equivalent. pKa shift inferred to be ≤ ca. 3 units based on isoxazolone analogue. |
| Conditions | Structural comparison; pKa extrapolated from heterocyclic class trends (chloroform‑water system for HPMBP). |
Why This Matters
A lower pKa enables quantitative metal extraction from acidic feed solutions where HPMBP would be ineffective, expanding the operable pH window for hydrometallurgical or analytical separations.
- [1] PubChem Compound Summary for CID 24847943, 5-Benzoyl-4-(4-methylphenyl)-3H-pyrazol-3-one. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/24847943 (accessed 2026-05-11). View Source
- [2] Turanov, A. N., Karandashev, V. K., Baulin, V. E. et al. Highly Acidic Extractant, 4-Benzoyl-3-phenyl-5-isoxazolone: Synergistic Extraction of Alkaline Earth and Alkali Metals. Solvent Extraction and Ion Exchange, 1995, 13(5), 879–893. DOI: 10.1080/07366299508918310. View Source
- [3] IAEA Research Coordination Meeting Report. Solvent extraction studies on thorium using HPMBP. INIS International Nuclear Information System, Report INIS‑XN‑644. https://inis‑temp.iaea.org/ (accessed 2026-05-11). View Source
